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Compound of Interest

Compound Name: Myrciaphenone A

Cat. No.: B211633

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Myrciaphenone A, a naturally occurring
acetophenone glucoside, for researchers, scientists, and professionals in drug development.
This document outlines its chemical identity, biological activity, and the experimental protocols
for its evaluation.

Core Chemical Data

Myrciaphenone A is chemically identified as 1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-
trihnydroxy-6-(hydroxymethyl)oxan-2-yllJoxyphenyllethanone.[1] Its registered CAS number is
26089-54-3.[1]

Identifier Value

1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-
IUPAC Name trihydroxy-6-(hydroxymethyl)oxan-2-
ylJoxyphenyllethanone

CAS Number 26089-54-3
Molecular Formula C14H1809
Molecular Weight 330.29 g/mol
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Biological Activity and Therapeutic Potential

Myrciaphenone A has been isolated from the leaves of Myrcia multiflora, a plant traditionally
used in Brazil as a treatment for diabetes.[2][3] Research has demonstrated its potential as a
therapeutic agent through its inhibitory effects on key enzymes implicated in diabetic
complications. Specifically, Myrciaphenone A has been shown to be an inhibitor of both
aldose reductase and a-glucosidase.[2][3]

Quantitative Analysis of Enzyme Inhibition

The inhibitory potency of Myrciaphenone A against aldose reductase and a-glucosidase has

been quantified, as detailed in the table below.

Enzyme ICs0 (M)
Aldose Reductase 3.8
a-Glucosidase 0.83

Data sourced from Yoshikawa et al., 1998.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of
Myrciaphenone A's biological activity.

Aldose Reductase Inhibition Assay

The inhibitory activity of Myrciaphenone A on aldose reductase was determined
spectrophotometrically. The assay mixture contained:

1.0 M Sodium phosphate buffer (pH 6.2)

0.1 M NADPH

0.1 M DL-glyceraldehyde (substrate)

The test sample (Myrciaphenone A) dissolved in DMSO
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» Aldose reductase enzyme solution

The reaction was initiated by the addition of the substrate. The rate of NADPH oxidation was
monitored by measuring the change in absorbance at 340 nm. The concentration of the
inhibitor required to reduce the enzyme activity by 50% (ICso) was then calculated.

o-Glucosidase Inhibition Assay

The a-glucosidase inhibitory activity was assessed using p-nitrophenyl a-D-glucopyranoside as
the substrate. The experimental setup included:

0.1 M Phosphate buffer (pH 7.0)

a-Glucosidase enzyme solution

The test sample (Myrciaphenone A) dissolved in DMSO

p-Nitrophenyl a-D-glucopyranoside solution

The reaction was initiated by the addition of the substrate and incubated at 37°C. The amount
of p-nitrophenol released was measured spectrophotometrically at 400 nm. The ICso value was
determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway and Mechanism of Action

Myrciaphenone A's inhibition of aldose reductase is significant due to the role of this enzyme
in the polyol pathway. This pathway is implicated in the pathogenesis of diabetic complications.
The following diagram illustrates the polyol pathway and the inhibitory action of
Myrciaphenone A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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